![molecular formula C15H15NO2 B1372526 3-[(2-Methylbenzyl)amino]benzoic acid CAS No. 915923-22-7](/img/structure/B1372526.png)
3-[(2-Methylbenzyl)amino]benzoic acid
Overview
Description
“3-[(2-Methylbenzyl)amino]benzoic acid” is an organic compound with the molecular weight of 241.29 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “3-[(2-Methylbenzyl)amino]benzoic acid” is represented by the InChI code1S/C15H15NO2/c1-11-5-2-3-6-13(11)10-16-14-8-4-7-12(9-14)15(17)18/h2-9,16H,10H2,1H3,(H,17,18)
. This indicates that the compound has a benzene ring and a carboxylic acid group, substituted by an amino group. Physical And Chemical Properties Analysis
“3-[(2-Methylbenzyl)amino]benzoic acid” is a solid at room temperature . It has a molecular weight of 241.29 .Scientific Research Applications
Cholinesterase Inhibitor
Para-Aminobenzoic Acid (PABA) derivatives, which include “3-[(2-Methylbenzyl)amino]benzoic acid”, have been evaluated as potential inhibitors of cholinesterase . Cholinesterase is an important enzyme involved in the breakdown of acetylcholine, a key neurotransmitter in the body. Inhibitors of this enzyme are used in the treatment of various conditions, including Alzheimer’s disease and myasthenia gravis.
Anti-Trypanosomal Agents
Benzoic acid derivatives, including “3-[(2-Methylbenzyl)amino]benzoic acid”, have been investigated as potential trans-sialidase (TS) inhibitors and anti-trypanosomal agents . Trans-sialidase is a key enzyme in Trypanosoma cruzi, the parasite that causes Chagas disease. Inhibitors of this enzyme could potentially be used in the development of new treatments for Chagas disease.
properties
IUPAC Name |
3-[(2-methylphenyl)methylamino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-5-2-3-6-13(11)10-16-14-8-4-7-12(9-14)15(17)18/h2-9,16H,10H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDRLRJHLMCNFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651107 | |
Record name | 3-{[(2-Methylphenyl)methyl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methylbenzyl)amino]benzoic acid | |
CAS RN |
915923-22-7 | |
Record name | 3-{[(2-Methylphenyl)methyl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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